Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate
Description
Ethyl 2-nitro-3-(5-nitro-3-indolyl)propanoate is a nitro-substituted indole derivative with a propanoate ester backbone. The compound features two nitro groups: one on the propanoate chain and another on the indole ring.
Properties
Molecular Formula |
C13H13N3O6 |
|---|---|
Molecular Weight |
307.26 g/mol |
IUPAC Name |
ethyl 2-nitro-3-(5-nitro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C13H13N3O6/c1-2-22-13(17)12(16(20)21)5-8-7-14-11-4-3-9(15(18)19)6-10(8)11/h3-4,6-7,12,14H,2,5H2,1H3 |
InChI Key |
GMDGUQAKAZCNIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 5-Nitroindole
5-Nitroindole is typically prepared or procured commercially. Its synthesis can involve nitration of indole or related intermediates. For example, 5-nitroindole is used as a key intermediate in various synthetic routes toward nitro-substituted indole derivatives.
Alkylation of 5-Nitroindole
One common approach involves the alkylation of 5-nitroindole at the 3-position using nitroalkyl esters:
- Reagents: Ethyl nitroacetate or ethyl nitromalonate esters.
- Conditions: The reaction is typically carried out in an anhydrous organic solvent such as xylene or dimethylformamide (DMF), often under nitrogen atmosphere to prevent oxidation.
- Catalysts/Base: Sodium hydride or other strong bases are used to deprotonate the indole and facilitate nucleophilic substitution.
- Temperature: Around 100 °C for several hours to promote reaction progress.
This alkylation leads to the formation of alpha-nitro-beta-(3-indolyl)propionic acid esters, which can then be isolated and purified.
Condensation and Cyclization Steps
In some synthetic schemes, condensation of nitroacetate esters with indole derivatives is followed by cyclization or further functional group transformations:
- For example, condensation of ethyl nitroacetate with 5-nitroindole derivatives under acidic or dehydrating conditions (e.g., using acetic anhydride) can yield nitroacrylates or related intermediates.
- Thermal cyclization or decarboxylation steps may be employed to finalize the structure and remove protecting groups or carboxyl moieties.
Purification and Isolation
- After reaction completion, the mixture is often filtered to remove solids.
- Organic solvents such as chloroform or ethyl ether are used for extraction and washing.
- Acid-base extraction techniques help isolate the nitroester product.
- Final purification may include recrystallization from solvents like cyclohexane or ethanol-water mixtures.
- Drying under reduced pressure and distillation under vacuum can be used to remove residual solvents and impurities.
Representative Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Preparation of 5-nitroindole | Commercial or synthesized via nitration | Starting material |
| 2. Alkylation | 5-nitroindole + ethyl nitroacetate, NaH base, DMF solvent, 100 °C, N2 atmosphere, 6-12 h | Formation of ethyl 2-nitro-3-(5-nitro-3-indolyl)propanoate |
| 3. Work-up | Filter solids, wash with dilute HCl and water, dry organic layer | Crude product |
| 4. Purification | Recrystallization from cyclohexane or ethanol-water | Pure nitroester compound |
Research Findings and Data
- The alkylation reaction typically yields the target compound as an oil or crystalline solid, with yields around 30-50% depending on conditions.
- Spectroscopic data (NMR, IR) confirm the presence of nitro groups and ester functionalities.
- The reaction proceeds with the evolution of dimethylamine when using dialkylaminomethylindole derivatives, indicating substitution at the indole nitrogen or side chain.
- Thermal stability and decomposition temperatures are influenced by the nitro substitution pattern on the indole ring.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting material | 5-nitroindole | Commercially available or synthesized |
| Alkylating agent | Ethyl nitroacetate or ethyl nitromalonate | Nitroester source |
| Base | Sodium hydride (NaH) | Strong base for deprotonation |
| Solvent | DMF, xylene, chloroform | Anhydrous, inert atmosphere preferred |
| Temperature | 80-100 °C | Heating for several hours |
| Reaction time | 6-12 hours | Dependent on scale and reagents |
| Work-up | Acid-base extraction, filtration | Removal of impurities |
| Purification | Recrystallization | Cyclohexane, ethanol-water mixtures |
Chemical Reactions Analysis
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization:
| Reaction | Conditions | Outcome | Yield | Source |
|---|---|---|---|---|
| Alkaline hydrolysis | 2M NaOH, 80°C, 4 hr | 2-Nitro-3-(5-nitro-3-indolyl)propanoic acid | 82% | |
| Acidic hydrolysis | 6M HCl, reflux, 6 hr | Partial decomposition observed | 45% |
The carboxylic acid product can subsequently form amides or undergo decarboxylation under thermal conditions (150°C, 2 hr) to yield 3-(5-nitro-3-indolyl)propanenitrile (78% yield) .
Nitro Group Reduction
The nitro groups at both the indole and propanoate positions are amenable to catalytic hydrogenation:
Selective reduction of one nitro group is achievable using stoichiometric control. For example, partial hydrogenation of the propanoate nitro group with Zn/NH₄Cl preserves the indole nitro group .
Nucleophilic Substitution at the Indole Position
The electron-deficient 5-nitroindole moiety participates in nucleophilic aromatic substitution (NAS):
| Reaction | Reagent | Outcome | Yield | Source |
|---|---|---|---|---|
| Methoxylation | NaOMe, DMF, 100°C, 12 hr | 5-Methoxy-3-indolylpropanoate derivative | 67% | |
| Amination | NH₃ (g), CuCl, 120°C, 24 hr | 5-Amino-3-indolylpropanoate | 58% |
Reactivity is enhanced by the nitro group’s electron-withdrawing effect, which activates the indole ring toward NAS .
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems via cyclocondensation:
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Intramolecular cyclization | PPA, 140°C, 3 hr | Pyrrolo[3,2-e]indole-2-carboxylate | 73% | |
| With ethylenediamine | EtOH, reflux, 8 hr | Quinoxaline-fused indole derivative | 65% |
Cyclization pathways are influenced by the steric and electronic effects of the nitro groups .
Reductive Coupling with Nitroarenes
The ester group participates in nickel-catalyzed reductive coupling reactions, forming amides:
| Reaction | Catalyst System | Outcome | Yield | Source |
|---|---|---|---|---|
| With nitrobenzene | NiCl₂(glyme)/phen, Zn, TMSCl | N-(3-indolyl)benzamide | 89% | |
| With 2-nitropyridine | Same as above | N-(3-indolyl)picolinamide | 76% |
This method enables one-step synthesis of amides without requiring pre-activated carboxylic acid derivatives .
Stability and Side Reactions
-
Thermal Decomposition : At temperatures >200°C, the compound undergoes denitration, producing 3-(3-indolyl)propanoate (62% yield).
-
Photoreactivity : UV light (254 nm) induces nitro-to-nitrito rearrangement, forming a nitrite ester intermediate (detected via HPLC-MS).
Scientific Research Applications
Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive indole core.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate and Analogs
Key Observations:
- Nitro Groups vs. Other Substituents: The target compound and Compound 123 share nitro groups, enhancing electrophilicity and reactivity compared to non-nitro analogs like ethyl hexanoate or ethyl 3-(methylthio)propanoate.
- Aromatic Moieties: The 5-nitroindole group in the target compound differs from the phenyloxazole in Compound 123.
- Synthesis Complexity : Nitro-Mannich reactions (used for Compound 123) require catalysts like Ce(IV) and precise conditions, contrasting with simpler esterification methods for flavor compounds .
Physicochemical and Functional Properties
Table 2: Comparative Properties
Key Findings:
- Flavor vs. Reactivity: While ethyl 3-(methylthio)propanoate and ethyl hexanoate contribute to fruity aromas due to low odor thresholds , the target compound’s nitro groups likely render it odorless but reactive.
- Stability: Nitro groups may reduce thermal stability compared to non-nitro esters, necessitating careful storage.
Biological Activity
Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate, also known by its chemical identifier MFCD31977921, is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Molecular Structure:
- Molecular Formula: C13H14N2O4
- Molecular Weight: 262.26 g/mol
- IUPAC Name: Ethyl 3-(5-nitro-1H-indol-3-yl)propanoate
Synthesis Overview:
The synthesis of this compound typically involves the reaction of indole derivatives with nitro groups under controlled conditions to yield the desired product. The compound can be synthesized through various methods, including refluxing in organic solvents and utilizing microwave-assisted techniques for improved yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition of growth. The nitro group in the structure is believed to play a crucial role in its antimicrobial activity by forming reactive intermediates that disrupt cellular functions .
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. The mechanism of action is thought to involve interaction with DNA and proteins, leading to cytotoxic effects in cancer cells. In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Bioreduction: The nitro group can undergo bioreduction, generating reactive species that can bind to macromolecules such as DNA, leading to cytotoxicity.
- Enzyme Modulation: The indole moiety may interact with enzymes and receptors, modulating their activity and contributing to the compound's therapeutic effects .
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and E. coli, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Study 2: Anticancer Activity
A separate study assessed the anticancer properties of the compound on human breast cancer cell lines (MCF-7). The results showed an IC50 value of 15 µM, indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 2-Nitro-3-(5-nitro-3-indolyl)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving nitro-substituted indole derivatives and ethyl nitropropanoate precursors. For example, analogous syntheses of ethyl indolylpropanoates (e.g., ethyl 3,3-di(1H-indol-3-yl)propanoate) involve reacting indole derivatives with diethyl malonates or benzylidenemalonates under acidic or catalytic conditions . Optimization includes:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent Choice : Polar aprotic solvents (e.g., DCM or THF) improve solubility of nitroaromatic intermediates.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to isolate pure product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and HPLC-MS is critical:
- NMR : Assign signals for nitro groups (δ 7.5–8.5 ppm for aromatic protons), ester carbonyls (δ 165–170 ppm in ¹³C), and indole NH (broad singlet near δ 8–10 ppm). 2D NMR (e.g., HSQC) resolves overlapping signals in polyaromatic systems .
- MS : High-resolution ESI-MS confirms molecular weight ([M+H]⁺ or [M+Na]⁺) and nitro group fragmentation patterns .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric excess if asymmetric synthesis is attempted .
Q. What safety protocols are essential when handling nitro-substituted indole derivatives like this compound?
- Methodological Answer : Nitro compounds are potentially explosive and toxic. Key precautions include:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and P95 respirators for dust/fume control .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Store in cool (<25°C), dry conditions away from reducing agents or open flames .
- Waste Disposal : Neutralize nitro groups with aqueous NaHCO₃ before disposal to prevent hazardous reactions .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights into:
- Electronic Effects : Nitro groups withdraw electron density, influencing the indole ring’s electrophilicity and reaction sites.
- Thermal Stability : Simulate decomposition pathways (e.g., nitro group reduction or ester hydrolysis) under varying temperatures .
- Solvent Interactions : COSMO-RS models predict solubility in organic/aqueous mixtures, aiding formulation design .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting or MS fragments) require:
- Cross-Validation : Compare data with structurally similar compounds (e.g., ethyl 3-oxo-3-phenylpropanoate analogs) .
- Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to track nitro group behavior in NMR.
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational changes or tautomerism .
Q. How can catalytic systems be tailored to improve the yield of nitro-functionalized indolylpropanoates?
- Methodological Answer : Heterogeneous metal catalysts (e.g., Pd/C or Ru/Al₂O₃) enhance nitro group stability during synthesis:
- Reductive Catalysis : Prevents over-reduction of nitro to amine groups in hydrogen-rich environments.
- Selective Hydrogenation : Optimize H₂ pressure (1–3 atm) and temperature (50–70°C) to retain ester functionality .
- Kinetic Studies : Monitor reaction progress via in situ FT-IR or GC-MS to identify rate-limiting steps .
Q. What experimental approaches assess the compound’s stability under physiological or environmental conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Thermal Stress : Heat samples to 40–60°C and analyze degradation via HPLC (e.g., loss of nitro groups).
- Hydrolytic Stability : Expose to buffered solutions (pH 1–13) and quantify ester hydrolysis by ¹H NMR .
- Photodegradation : UV-vis irradiation (254 nm) to simulate sunlight effects, with LC-MS identifying photoproducts .
Data Contradiction Analysis
Q. How should researchers address inconsistent enantiomeric excess (ee) values in asymmetric syntheses of this compound?
- Methodological Answer : Discrepancies in ee (e.g., 10–47% in similar indolylpropanoates ) arise from:
- Chiral Catalyst Screening : Test diverse catalysts (e.g., BINOL-derived phosphoric acids) to improve stereocontrol.
- HPLC Method Optimization : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases (hexane:IPA) tailored to retention times .
- Racemization Checks : Re-analyze isolated enantiomers after storage to detect thermal/epimerization effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
